Quinpirole Exhibits a 102-Fold Preference for D3 over D2 Receptors, Distinguishing It from Both D2-Preferring and Highly D3-Selective Analogs
In competitive radioligand binding assays using human D2 and D3 receptors expressed in HEK cells, quinpirole demonstrates an approximately 102-fold higher affinity for D3 receptors (Ki = 6.8 nM) compared to D2 receptors (Ki = 692 nM) [1]. This selectivity profile is intermediate: pramipexole shows a 173-fold preference for D3 (Ki D2 = 380 nM, D3 = 2.2 nM) [1], while ropinirole displays only an 18.75-fold D3 preference (Ki D2 = 525 nM, D3 = 28 nM) [1]. In stark contrast, sumanirole is D2-preferring, with 216-fold higher affinity for D2 (Ki D2 = 9.0 nM, D3 = 1940 nM) [1].
| Evidence Dimension | Receptor binding affinity (Ki) and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | D2 Ki = 692 nM; D3 Ki = 6.8 nM; D3/D2 selectivity ratio = 101.8 (calculated as D2 Ki / D3 Ki) |
| Comparator Or Baseline | Pramipexole: D2 Ki = 380 nM, D3 Ki = 2.2 nM, D3/D2 ratio = 172.7; Ropinirole: D2 Ki = 525 nM, D3 Ki = 28 nM, D3/D2 ratio = 18.75; Sumanirole: D2 Ki = 9.0 nM, D3 Ki = 1940 nM, D3/D2 ratio = 0.0046 |
| Quantified Difference | Quinpirole's D3/D2 selectivity is ~5.4-fold lower than pramipexole's, ~5.4-fold higher than ropinirole's, and ~22,000-fold higher than sumanirole's. |
| Conditions | Human D2 and D3 receptors stably expressed in HEK cells; radioligand: [125I]IABN; mean values from at least 3 independent experiments [1]. |
Why This Matters
This defined, moderate D3 selectivity is essential for studies aiming to dissect the distinct contributions of D2 versus D3 receptors to physiological processes, a level of discrimination not achievable with non-selective D2 agonists (e.g., sumanirole) or highly D3-selective tools (e.g., pramipexole).
- [1] Newman-Tancredi A, Cussac D, Audinot V, Nicolas JP, De Ceuninck F, Boutin JA, Millan MJ. Differential Actions of Antiparkinson Agents at Multiple Classes of Monoaminergic Receptor. II. Agonist and Antagonist Properties at Subtypes of Dopamine D2-Like Receptor and α1/α2-Adrenoceptor. J Pharmacol Exp Ther. 2002 Nov;303(2):805-14. doi: 10.1124/jpet.102.039875. View Source
